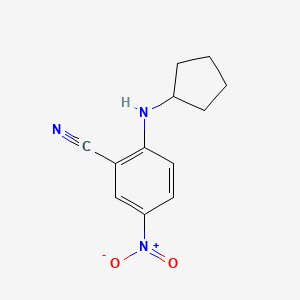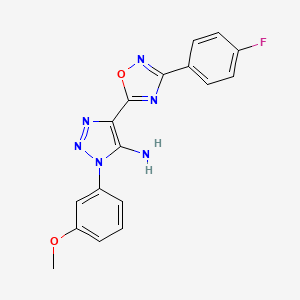
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a member of the class of tetrahydroquinolines, which have been shown to have various biological activities such as anti-inflammatory, anti-cancer, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
Cyclisation and Synthesis
A study by F. King (2007) highlighted a high-yielding cyclisation process for synthesizing isoquinoline derivatives, showcasing the potential of such compounds in chemical synthesis and drug development. This process involves the cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide leading to high yields of isoquinoline derivatives, which could be related to the target compound in terms of structural motifs and synthetic pathways (King, 2007).
Structural Studies and Properties
Research by Karmakar et al. (2007) on isoquinoline derivatives provided insights into the structural aspects and properties of these compounds, including their interactions with various acids and their ability to form gels or crystalline solids. This study underscores the versatility and potential applications of isoquinoline derivatives in materials science and pharmaceutical formulations (Karmakar, Sarma, & Baruah, 2007).
Anticancer Potential
A significant study by Liu et al. (2015) on tetrahydroquinoline derivatives revealed their potent histone deacetylase (HDAC) inhibitory activity and cytotoxic effects on prostate cancer cells. These findings suggest the potential therapeutic applications of such compounds in cancer treatment (Liu et al., 2015).
Antitumor Activity
Ambros, Angerer, and Wiegrebe (1988) synthesized methoxy-indoloisoquinolines and tested their cytostatic activity in vitro, demonstrating the potential of isoquinoline derivatives in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).
Topoisomerase I Inhibitors
Nagarajan et al. (2006) explored the synthesis of indenoisoquinoline derivatives as topoisomerase I inhibitors, highlighting the importance of such compounds in developing new therapeutic agents for cancer treatment (Nagarajan et al., 2006).
Fluorescent Labeling and Biomedical Analysis
A novel fluorophore, 6-methoxy-4-quinolone, was discovered by Hirano et al. (2004), with strong fluorescence in a wide pH range, highlighting its potential applications in fluorescent labeling and biomedical analysis (Hirano et al., 2004).
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)22(26)24-12-4-5-16-13-17(6-11-20(16)24)23-21(25)14-28-19-9-7-18(27-3)8-10-19/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGMALPDNJLFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

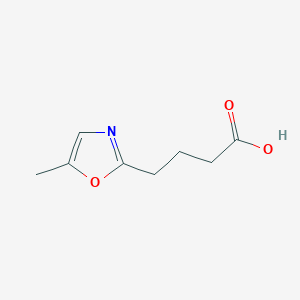
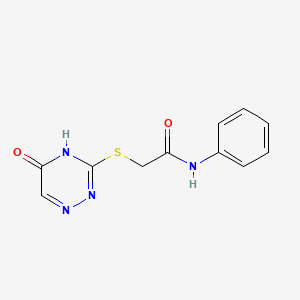
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)
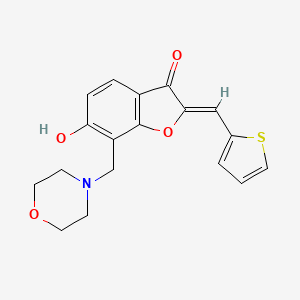
![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)
![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)
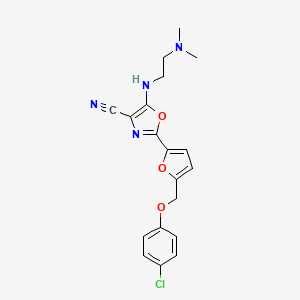
![N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2500877.png)
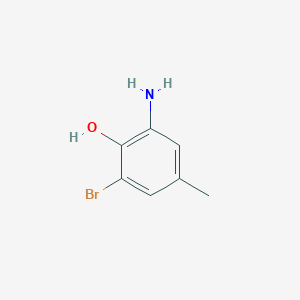
![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
